molecular formula C15H22N2O2 B14842213 2-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14842213
M. Wt: 262.35 g/mol
InChI Key: IZTIPTWVPVVDGN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic route may include:

    Cyclopropanation: Introduction of the cyclopropoxy group through a cyclopropanation reaction.

    Alkylation: Addition of the tert-butyl group via an alkylation reaction.

    Amidation: Formation of the amide bond to complete the nicotinamide structure.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)13-12(14(18)17(4)5)11(8-9-16-13)19-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

IZTIPTWVPVVDGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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